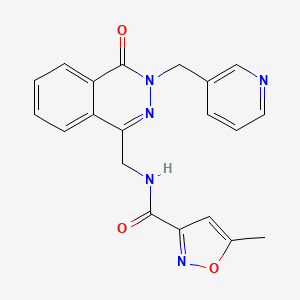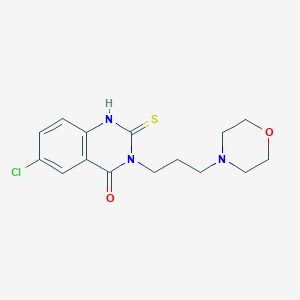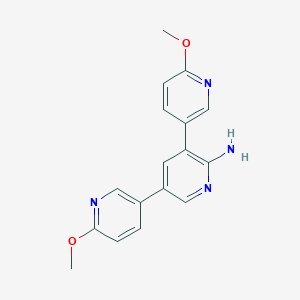
3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is a chemical compound with the molecular formula C17H16N4O2. It is a derivative of terpyridine, a class of compounds known for their ability to form stable complexes with metal ions. This compound is characterized by the presence of methoxy groups at the 6 and 6’’ positions and an amine group at the 2’ position of the terpyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyridine and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,6-dimethoxypyridine and 2-aminopyridine under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the terpyridine core structure.
Industrial Production Methods
Industrial production of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted terpyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of advanced materials such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects:
Molecular Targets: The compound targets metal ions such as iron and copper.
Pathways Involved: The formation of metal complexes can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’6’,2’'-Terpyridine: Lacks the methoxy and amine groups, making it less versatile in forming metal complexes.
4,4’,4’‘-Trimethoxy-2,2’6’,2’'-terpyridine: Contains methoxy groups at different positions, affecting its binding properties.
2,2’6’,2’‘-Terpyridine-4’-amine: Contains an amine group but lacks the methoxy groups, leading to different reactivity.
Uniqueness
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is unique due to the presence of both methoxy and amine groups, which enhance its ability to form stable and versatile metal complexes. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H16N4O2 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
3,5-bis(6-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-15-5-3-11(8-19-15)13-7-14(17(18)21-10-13)12-4-6-16(23-2)20-9-12/h3-10H,1-2H3,(H2,18,21) |
InChI-Schlüssel |
ADECQYTURGAKRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




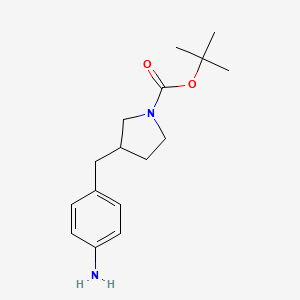

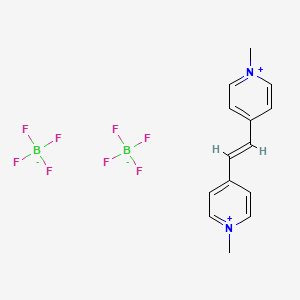
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
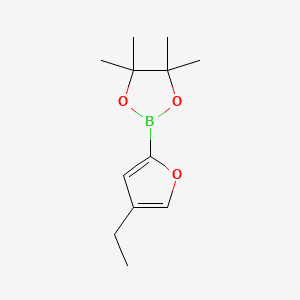
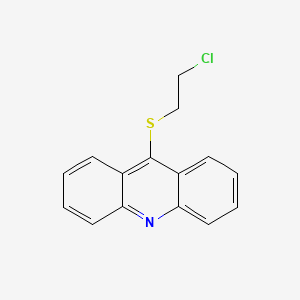
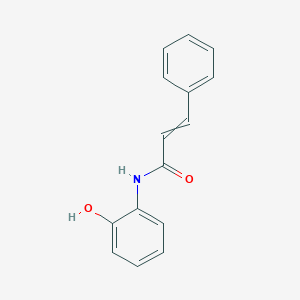
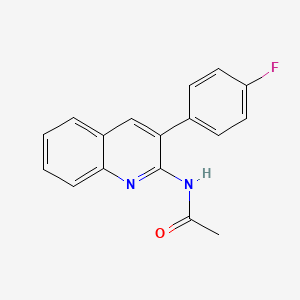
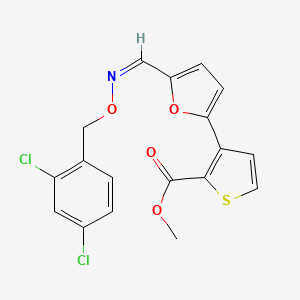
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
